Cas no 2580101-48-8 ((1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine)

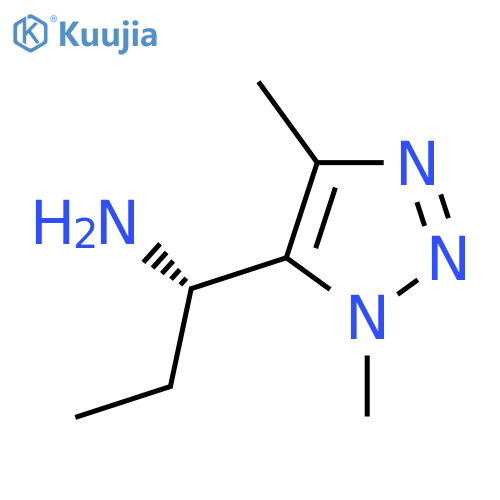

2580101-48-8 structure

商品名:(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

-

- EN300-6884045

- (1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine

- 2580101-48-8

-

- インチ: 1S/C7H14N4/c1-4-6(8)7-5(2)9-10-11(7)3/h6H,4,8H2,1-3H3/t6-/m0/s1

- InChIKey: OYXNTYRBYKSGGN-LURJTMIESA-N

- ほほえんだ: N1(C)C(=C(C)N=N1)[C@H](CC)N

計算された属性

- せいみつぶんしりょう: 154.121846464g/mol

- どういたいしつりょう: 154.121846464g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 128

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.7Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6884045-2.5g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 2.5g |

$4019.0 | 2025-03-12 | |

| Enamine | EN300-6884045-5.0g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 5.0g |

$5949.0 | 2025-03-12 | |

| Enamine | EN300-6884045-0.5g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 0.5g |

$1968.0 | 2025-03-12 | |

| Enamine | EN300-6884045-1.0g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 1.0g |

$2050.0 | 2025-03-12 | |

| Enamine | EN300-6884045-0.1g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 0.1g |

$1804.0 | 2025-03-12 | |

| Enamine | EN300-6884045-0.25g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 0.25g |

$1887.0 | 2025-03-12 | |

| Enamine | EN300-6884045-10.0g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 10.0g |

$8819.0 | 2025-03-12 | |

| Enamine | EN300-6884045-0.05g |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine |

2580101-48-8 | 95.0% | 0.05g |

$1723.0 | 2025-03-12 |

(1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine 関連文献

-

Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

2580101-48-8 ((1S)-1-(dimethyl-1H-1,2,3-triazol-5-yl)propan-1-amine) 関連製品

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 81216-14-0(7-bromohept-1-yne)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量